what is Heptadecanoic acid-d3 and its chemical properties
what is Heptadecanoic acid-d3 and its chemical properties
An In-depth Technical Guide to Heptadecanoic Acid-d3 for Researchers, Scientists, and Drug Development Professionals
Introduction
Heptadecanoic acid-d3 is the deuterated form of heptadecanoic acid, an odd-chain saturated fatty acid with 17 carbon atoms.[1][2] The "-d3" designation signifies the replacement of three hydrogen atoms with deuterium atoms, typically at the terminal methyl group of the fatty acid chain.[1] This isotopic labeling makes Heptadecanoic acid-d3 an invaluable tool in analytical chemistry, primarily serving as an internal standard for the precise quantification of its non-deuterated counterpart, heptadecanoic acid, in various biological samples using gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).[1][3] Heptadecanoic acid itself is found in sources like milk fat and is utilized as a biomarker for dairy fat consumption.[1]
Chemical and Physical Properties
The chemical and physical properties of Heptadecanoic acid-d3 are summarized in the table below. These properties are nearly identical to those of the unlabeled heptadecanoic acid, which is crucial for its function as an internal standard.
| Property | Value | Source(s) |
| Chemical Name | heptadecanoic-17,17,17-d3 acid | [1][4] |
| Synonyms | C17:0-d3, FA 17:0-d3, Heptadecylic Acid-d3, Margaric Acid-d3 | [1][4] |
| CAS Number | 202528-95-8 | [1][3][4] |
| Molecular Formula | C₁₇H₃₁D₃O₂ | [1][4] |
| Molecular Weight | ~273.5 g/mol | [1][5] |
| Appearance | Solid | [1][4] |
| Purity | ≥99% deuterated forms (d₁-d₃) | [1][4] |
| Storage Temperature | -20°C | [3] |
| Solubility | DMF: 25 mg/ml, DMSO: 10 mg/ml, Ethanol: 25 mg/ml | [1] |
Application in Analyte Quantification
Heptadecanoic acid-d3 is predominantly used as an internal standard in quantitative mass spectrometry-based lipidomics.[2] The rationale for its use lies in its chemical similarity but mass difference to the endogenous analyte, heptadecanoic acid. Being chemically analogous, the deuterated standard experiences similar extraction efficiencies and ionization responses as the analyte during the analytical workflow. However, its increased mass allows the mass spectrometer to differentiate it from the endogenous heptadecanoic acid. By adding a known quantity of Heptadecanoic acid-d3 to a sample at the initial stage of processing, any sample loss during preparation can be accounted for, leading to more accurate and precise quantification of the target analyte.[2]
Experimental Protocols
Lipid Extraction from Biological Samples
A crucial first step in the analysis of fatty acids from biological matrices is the extraction of lipids. While various methods exist, a common approach involves liquid-liquid extraction.
Protocol for Lipid Extraction from Plasma:
-
To a 10 µL plasma sample, add an appropriate volume of a solution containing Heptadecanoic acid-d3 and other internal standards.[6]
-
For a single-phase extraction, add 100 µL of a 1:1 (v/v) 1-butanol:methanol mixture containing the internal standards.[6]
-
Vortex the mixture for 10 seconds, followed by sonication for 60 minutes in a sonic water bath at 20°C.[6]
-
Centrifuge the sample at 16,000 x g for 10 minutes at 20°C to pellet any precipitates.[6]
-
Transfer the supernatant containing the extracted lipids to a new vial for further processing or direct analysis.[6]
Note: The choice of extraction solvent can be tailored to the specific lipid classes of interest.[7]
Derivatization of Fatty Acids for GC-MS Analysis
For GC-MS analysis, fatty acids are often derivatized to increase their volatility.[8][9] A common derivatization technique is esterification to form fatty acid methyl esters (FAMEs).[8][9]
Protocol for Acid-Catalyzed Esterification:
-
Place the dried lipid extract into a screw-capped glass tube.
-
Add 2 mL of 12-14% Boron Trifluoride in methanol (BF₃-methanol).[8][9]
-
Tightly cap the tube and heat it at 60°C for 5-10 minutes.[9]
-
Cool the tube to room temperature.
-
Add 1 mL of water and 1 mL of hexane to the tube.[9]
-
Vortex the tube thoroughly for 1 minute to extract the FAMEs into the hexane layer.[9]
-
Allow the layers to separate and carefully transfer the upper hexane layer, containing the FAMEs, to a clean vial for GC-MS analysis.[9]
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Heptadecanoic acid-D3, 202528-95-8 | BroadPharm [broadpharm.com]
- 4. Heptadecanoic Acid-d3 - Cayman Chemical [bioscience.co.uk]
- 5. Heptadecanoic-17,17,17-D3 acid | C17H34O2 | CID 44256491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. An Efficient Single Phase Method for the Extraction of Plasma Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
